molecular formula C12H6BrNO4 B595732 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine CAS No. 100125-06-2

2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine

Cat. No.: B595732
CAS No.: 100125-06-2
M. Wt: 308.087
InChI Key: NEAQKVYUPNBTNP-UHFFFAOYSA-N
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Description

2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine ( 100125-06-2) is a high-value chemical intermediate with the molecular formula C 12 H 6 BrNO 4 and a molecular weight of 308.08 g/mol . This compound is offered with a guaranteed purity of Not Less Than (NLT) 95% . Its structure, featuring both bromo and nitro functional groups on the dibenzodioxin scaffold, makes it a versatile and reactive building block for synthetic chemistry. The primary research application of this compound is as a key intermediate in coupling reactions and in the synthesis of functional materials . It is particularly valuable in pharmaceutical research for constructing more complex molecules. The presence of the bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions, while the nitro group can be reduced or serve as an electron-withdrawing component, tuning the electronic properties of the resulting materials. Dibenzo[b,e][1,4]dioxine (dibenzodioxin) derivatives are a significant class of compounds in scientific research. Structurally related congeners, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are known to act as potent agonists of the aryl hydrocarbon (AH) receptor, a transcription factor involved in gene expression, cellular differentiation, and metabolism . Research into dibenzodioxin-based compounds provides insights into receptor-ligand interactions and the development of novel therapeutic agents or chemical probes. This product is supplied with comprehensive quality documentation, including a batch-specific Certificate of Analysis (COA) to ensure traceability and compliance with research standards . Custom synthesis is available, supporting projects from gram-scale laboratory research to multi-kilogram industrial applications . Intended Use: This product is intended for research and development purposes only by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-7-nitrodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrNO4/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAQKVYUPNBTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(O2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743446
Record name 2-Bromo-7-nitrooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100125-06-2
Record name 2-Bromo-7-nitrooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 7 Nitrodibenzo B,e 1 2 Dioxine

Strategies for Dibenzo[b,e]thieme-connect.deejnet.orgdioxine Core Formation

The construction of the fundamental dibenzo[b,e] thieme-connect.deejnet.orgdioxine structure is a critical step for which several synthetic routes have been developed. These methods primarily focus on the formation of the two ether linkages that create the central dioxane ring.

A prevalent and versatile method for constructing the dibenzo[b,e] thieme-connect.deejnet.orgdioxine core involves the condensation of a catechol (a benzene-1,2-diol) with an activated halobenzene. thieme-connect.de This reaction typically involves a double nucleophilic substitution, where the dianion of catechol displaces two leaving groups (usually halogens) on an adjacent aromatic ring. The reaction is generally conducted in the presence of a base. thieme-connect.de

For this approach to be effective, the halobenzene must be "activated" by the presence of electron-withdrawing groups, such as nitro groups, which facilitate the nucleophilic aromatic substitution. thieme-connect.deresearchgate.net An improved general synthesis has been reported using metallic potassium in hexamethylphosphoramide (B148902) (HMPA) to react catechol with substituted 1,2-dichloro- or 2-chloronitro-benzenes, yielding superior results compared to previous methods. researchgate.net The use of HMPA as a solvent has been shown to be particularly effective for this transformation. researchgate.net For instance, the reaction between catechol and 1,2-dinitrobenzene in HMPA can produce dibenzo[b,e] thieme-connect.deejnet.orgdioxine in an 87% yield. researchgate.net

Another variation of this method uses cyano-activated fluoro displacement reactions between catechols and cyanodifluorobenzenes in the presence of potassium carbonate, which can result in nearly quantitative yields of the corresponding cyanodibenzo[b,e] thieme-connect.deejnet.orgdioxines. consensus.appresearchgate.net

Table 1: Synthesis of Substituted Dibenzo[b,e] thieme-connect.deejnet.orgdioxines via Catechol-Based Cyclization

Catechol DerivativeHalobenzene ReactantProductYield (%)
Catechol1,2-DichlorobenzeneDibenzo[b,e] thieme-connect.deejnet.orgdioxine35
Catechol2-Chloronitrobenzene1-Nitrodibenzo[b,e] thieme-connect.deejnet.orgdioxine71
Catechol1,2-DinitrobenzeneDibenzo[b,e] thieme-connect.deejnet.orgdioxine87
4-Methylcatechol1,2-Dichloro-4-nitrobenzene2-Methyl-7-nitrodibenzo[b,e] thieme-connect.deejnet.orgdioxine83

Data sourced from an improved synthesis method reported in J. Chem. Soc., Perkin Trans. 1, 1990. researchgate.net

Intramolecular cyclization offers another pathway to the dibenzo[b,e] thieme-connect.deejnet.orgdioxine skeleton. One such method is the base-induced self-condensation of 2-halophenols. thieme-connect.de In this reaction, the salt of a 2-halophenol is heated, often in the presence of a copper catalyst, to yield a symmetrically substituted dibenzo[b,e] thieme-connect.deejnet.orgdioxine. thieme-connect.de The reaction is presumed to proceed through an intermediate 2-(2-halophenoxy)phenolate, which then undergoes intramolecular condensation. thieme-connect.de While this method is straightforward, it is primarily limited to the synthesis of symmetrical compounds, and the yields are often low to moderate. thieme-connect.deresearchgate.net

A second intramolecular approach involves the ring closure of 2-halo-2′-hydroxybiphenyls, although this method has been less developed. thieme-connect.de

Transition metals, particularly copper, play a significant role as catalysts in the formation of the dibenzo[b,e] thieme-connect.deejnet.orgdioxine ring system. ejnet.org Copper catalysts are frequently employed in the self-condensation of 2-halophenols to improve reaction yields. thieme-connect.de For example, a catalytic system of copper(I) chloride/tris[2-(2-methoxyethoxy)ethyl]amine in diglyme has been reported to increase the efficiency of this reaction. thieme-connect.de

Furthermore, transition metals like iron can be used to activate the halogen substituents on the aromatic precursors. Cationic (cyclopentadienyl)iron complexes of haloarenes have been shown to react with benzene-1,2-diols under basic conditions to form the corresponding dibenzo[b,e] thieme-connect.deejnet.orgdioxin complexes in moderate to high yields. thieme-connect.de The final dibenzo[b,e] thieme-connect.deejnet.orgdioxine product can then be released from the metal complex by irradiation with light. thieme-connect.de Ruthenium complexes have also been explored for this purpose. thieme-connect.de

Introduction of Bromo Substituent

Once the dibenzo[b,e] thieme-connect.deejnet.orgdioxine core is formed, or by using precursors that already contain the necessary atoms, the bromo and nitro groups can be introduced.

The dibenzo[b,e] thieme-connect.deejnet.orgdioxine system behaves as an aromatic ether and is susceptible to electrophilic aromatic substitution reactions, including halogenation and nitration. thieme-connect.de This allows for the direct introduction of substituents onto the pre-formed core.

For bromination, an electrophilic bromine source is required. This is typically achieved by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species that is then attacked by the electron-rich aromatic dibenzodioxine ring. masterorganicchemistry.com This attack temporarily disrupts the aromaticity, forming a carbocation intermediate (arenium ion). masterorganicchemistry.com A weak base then removes a proton from the ring to restore aromaticity and yield the brominated product. masterorganicchemistry.com The ether oxygens in the central ring are ortho-, para-directing activators, influencing the position of the incoming electrophile.

An alternative and often more regioselective strategy is to use starting materials that are already functionalized with the desired bromo and nitro groups. This approach avoids the potential formation of regioisomers that can occur with direct electrophilic substitution on the parent dibenzodioxine.

The synthesis of 2-bromo-7-nitrodibenzo[b,e] thieme-connect.deejnet.orgdioxine can be envisioned through the condensation of a brominated catechol with a nitrated and halogenated benzene (B151609) derivative, or vice versa. For example, one could react 4-bromocatechol (B119925) with 1,2-dichloro-4-nitrobenzene. This method provides explicit control over the final substitution pattern. The reaction of catechol with 2-chloronitrobenzene to produce 1-nitrodibenzo[b,e] thieme-connect.deejnet.orgdioxine demonstrates the feasibility of using functionalized precursors to construct the substituted core structure. researchgate.net

Table 2: Potential Precursor Combinations for 2-Bromo-7-nitrodibenzo[b,e] thieme-connect.deejnet.orgdioxine

Catechol PrecursorHalobenzene Precursor
4-Bromocatechol1,2-Dichloro-4-nitrobenzene
4-Nitrocatechol (B145892)1-Bromo-2,4-dichlorobenzene
Catechol4-Bromo-1,2-dichloro-5-nitrobenzene

Introduction of Nitro Substituent

The introduction of a nitro group onto the dibenzo[b,e] thieme-connect.denih.govdioxine core is a key step in the synthesis of the target molecule. This can be achieved through direct nitration of a suitable precursor or by employing a building block that already contains the nitro functionality.

Direct nitration of a dibenzo[b,e] thieme-connect.denih.govdioxine derivative is a common method for introducing a nitro group. thieme-connect.de For the synthesis of 2-bromo-7-nitrodibenzo[b,e] thieme-connect.denih.govdioxine, this would involve the nitration of 2-bromodibenzo[b,e] thieme-connect.denih.govdioxine. The regioselectivity of this electrophilic aromatic substitution is directed by the existing bromo substituent and the two oxygen atoms of the dioxin ring. The oxygen atoms are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing.

Table 1: Hypothetical Nitration of 2-Bromodibenzo[b,e] thieme-connect.denih.govdioxine

Starting MaterialReagentsPossible Products
2-Bromodibenzo[b,e] thieme-connect.denih.govdioxineHNO₃ / H₂SO₄2-Bromo-7-nitrodibenzo[b,e] thieme-connect.denih.govdioxine and 2-Bromo-9-nitrodibenzo[b,e] thieme-connect.denih.govdioxine

Separation of the resulting regioisomers would be a critical step in isolating the desired 2-bromo-7-nitrodibenzo[b,e] thieme-connect.denih.govdioxine.

An alternative to direct nitration is the construction of the dibenzo[b,e] thieme-connect.denih.govdioxine ring system from precursors that already contain the nitro and bromo substituents in the desired positions. This approach offers better control over the final substitution pattern and avoids the potential for isomeric mixtures. A common method for forming the dibenzo[b,e] thieme-connect.denih.govdioxine core is the Ullmann condensation, which involves the reaction of a catechol with an activated halobenzene. thieme-connect.de

In a plausible synthetic route to 2-bromo-7-nitrodibenzo[b,e] thieme-connect.denih.govdioxine, one could envision the condensation of a brominated catechol with a dinitro- or bromonitro-substituted benzene derivative. For instance, the reaction of 4-bromocatechol with 1,2-dichloro-4-nitrobenzene could potentially lead to the formation of a nitro-substituted dibenzo[b,e] thieme-connect.denih.govdioxine. However, the regioselectivity of the cyclization would need to be carefully controlled.

A more direct approach involves the condensation of a catechol with a di-halogenated benzene ring where one of the halogens is activated by a nitro group. For example, the synthesis of polybrominated and mixed bromo/chloro dibenzo-p-dioxins has been achieved by condensing 4,5-dibromocatechol with polychlorinated 1-chloro-2-nitrobenzenes. nih.gov Adapting this methodology, one could potentially use a brominated catechol and a suitably substituted nitrobenzene to construct the target molecule.

Sequential and Convergent Synthesis Approaches for 2-Bromo-7-nitrodibenzo[b,e]thieme-connect.denih.govdioxine

The synthesis of 2-bromo-7-nitrodibenzo[b,e] thieme-connect.denih.govdioxine can be approached through both sequential (stepwise) and convergent strategies, each with its own advantages and challenges.

A stepwise approach would involve the initial synthesis of a dibenzo[b,e] thieme-connect.denih.govdioxine core, followed by the sequential introduction of the bromo and nitro groups. For example, one could start with the bromination of dibenzo[b,e] thieme-connect.denih.govdioxine to obtain 2-bromodibenzo[b,e] thieme-connect.denih.govdioxine, followed by the nitration as described in section 2.3.1.

Alternatively, a nitro group could be introduced first, followed by bromination. However, the strong deactivating nature of the nitro group would make the subsequent electrophilic bromination challenging and would likely direct the bromine to a meta position relative to the nitro group.

Another stepwise strategy could involve the synthesis of a precursor with functional groups that can be later converted to the desired bromo and nitro groups. For example, one could synthesize 2-amino-7-nitrodibenzo[b,e] thieme-connect.denih.govdioxine. The amino group could then be converted to a bromo group via a Sandmeyer reaction. thieme-connect.de This approach offers a high degree of regiochemical control.

Table 2: Potential Stepwise Synthesis via Sandmeyer Reaction

PrecursorReactionIntermediateReactionFinal Product
7-Nitrodibenzo[b,e] thieme-connect.denih.govdioxin-2-amineDiazotization (NaNO₂, HBr)7-Nitrodibenzo[b,e] thieme-connect.denih.govdioxin-2-diazonium bromideSandmeyer Reaction (CuBr)2-Bromo-7-nitrodibenzo[b,e] thieme-connect.denih.govdioxine

Directed metallation, particularly directed ortho-lithiation, is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium reagent, leading to deprotonation at the adjacent ortho position. While there are no specific examples in the provided search results for the 2,7-disubstitution of dibenzo[b,e] thieme-connect.denih.govdioxine using this method, the general principles could be applied.

One hypothetical approach could involve the use of a dibenzo[b,e] thieme-connect.denih.govdioxine derivative bearing a DMG at a specific position. For instance, if a DMG were present at the 1- or 3-position, it could direct lithiation to the 2-position, allowing for the introduction of a bromine atom. Subsequent removal or modification of the DMG and introduction of a second DMG at the 8- or 6-position could then facilitate the introduction of a nitro group at the 7-position. This would be a multi-step and complex synthetic route requiring careful selection of directing groups and reaction conditions.

Optimization of Synthetic Pathways and Reaction Efficiencies

The efficiency of any synthetic route to 2-bromo-7-nitrodibenzo[b,e] thieme-connect.denih.govdioxine would depend on the optimization of each reaction step. Key factors to consider for optimization include the choice of reagents, solvents, reaction temperatures, and catalysts.

For the Ullmann condensation, an improved general synthesis of substituted dibenzo thieme-connect.denih.govdioxines has been reported using metallic potassium in hexamethylphosphoramide (HMPA), which generally gives superior yields compared to other methods. researchgate.net The choice of solvent can also be critical, with acetonitrile (B52724) being used to preclude the formation of dehalogenated by-products in the synthesis of some polybrominated dibenzo-p-dioxins. nih.gov

In the case of direct nitration, the choice of nitrating agent and reaction conditions can significantly influence the yield and the ratio of regioisomers. The use of milder nitrating agents or carrying out the reaction at lower temperatures might improve the selectivity for the desired 7-nitro isomer.

Chemical Reactivity and Transformational Studies of 2 Bromo 7 Nitrodibenzo B,e 1 2 Dioxine

Reactions Involving the Bromo Functional Group

The bromine atom on the dibenzodioxin skeleton serves as a versatile handle for introducing new functionalities. Its reactivity is influenced by the presence of the electron-withdrawing nitro group on the other aromatic ring.

The presence of the strongly electron-withdrawing nitro group in the 7-position is expected to activate the aromatic system towards nucleophilic aromatic substitution (SNAr). Although the nitro group is on a separate ring from the bromo group, its influence can be transmitted through the dioxin framework. For an SNAr reaction to occur at the C-2 position (the location of the bromo group), a strong nucleophile is typically required. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups like the nitro group. Potential nucleophiles for this transformation include alkoxides, amines, and thiolates.

The bromo substituent makes 2-Bromo-7-nitrodibenzo[b,e] acs.orgwikipedia.orgdioxine an excellent candidate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the bromo-dioxin with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.orgyoutube.com This method is highly versatile for creating biaryl linkages or introducing alkyl, alkenyl, or alkynyl groups. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between the bromo-dioxin and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov It is a reliable method for synthesizing arylalkynes. The catalytic cycle is thought to involve the formation of a copper acetylide, which then reacts with the palladium-aryl complex formed after oxidative addition. nih.gov

The following table provides illustrative examples of Suzuki and Sonogashira coupling reactions on various bromo-aromatic substrates, demonstrating the general applicability of these methods.

Reaction Type Aryl Bromide Coupling Partner Catalyst/Conditions Product Yield
Suzuki 1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O4-Nitrobiphenyl>95%
Suzuki 2-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O2-(4-Methoxyphenyl)pyridine92%
Sonogashira 4-BromoiodobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF1-Iodo-4-(phenylethynyl)benzene98%
Sonogashira 5-BromoindolePhenylacetylenePdCl₂(dppf), CuI, Et₃N, DMF5-(Phenylethynyl)indole85%

This table presents representative data from the literature on related compounds to illustrate the potential transformations and is not based on experimental results for 2-Bromo-7-nitrodibenzo[b,e] acs.orgwikipedia.orgdioxine.

Reductive debromination, the replacement of the bromine atom with a hydrogen atom, can be achieved through various methods. Catalytic hydrogenation is a common approach, often employing a palladium catalyst on a carbon support (Pd/C) with a hydrogen source. This process can sometimes be selective, depending on the reactivity of other functional groups present in the molecule. For instance, care must be taken as the nitro group is also susceptible to reduction under these conditions. commonorganicchemistry.com Alternative methods include the use of reducing agents like zinc dust in acidic media.

Reactions Involving the Nitro Functional Group

The nitro group is a key functionality that can be transformed into a variety of other nitrogen-containing groups, significantly altering the electronic and physical properties of the molecule.

The reduction of the nitro group is one of the most fundamental transformations of nitroaromatic compounds. youtube.com The most common product of this reduction is the corresponding amino group, which is a valuable precursor for the synthesis of amides, sulfonamides, and diazonium salts.

Common reducing agents for this transformation include:

Metals in acidic media: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for the reduction of aromatic nitro groups.

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel is a very effective method. wikipedia.orgcommonorganicchemistry.com This method is often clean, but as mentioned, may also affect other reducible groups like the bromo substituent.

Tin(II) chloride (SnCl₂): This reagent offers a milder alternative for the selective reduction of nitro groups in the presence of other sensitive functionalities. wikipedia.org

Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like copper(II) chloride can also be used for the reduction of nitroalkenes and, in some systems, aromatic nitro compounds. beilstein-journals.org

By controlling the reaction conditions and the reducing agent, it is possible to obtain intermediate reduction products such as nitroso or hydroxylamino derivatives.

The following table provides examples of the reduction of various nitroaromatic compounds.

Nitro Compound Reagent/Conditions Product Yield
NitrobenzeneFe, HClAnilineHigh
1-Chloro-4-nitrobenzeneH₂, Pd/C, Ethanol4-Chloroaniline>98%
2,4-DinitrotolueneNa₂S/S, H₂O, Ethanol4-Methyl-3-nitroaniline~70%
4-NitrophenolNaBH₄, Pd/C, H₂O4-Aminophenol98%

This table presents representative data from the literature on related compounds to illustrate the potential transformations and is not based on experimental results for 2-Bromo-7-nitrodibenzo[b,e] acs.orgwikipedia.orgdioxine.

Reactivity of the Dibenzo[b,e]researchgate.netnih.govdioxine Core

The dibenzo[b,e] researchgate.netnih.govdioxin scaffold is a planar or near-planar aromatic system. thieme-connect.de The two ether oxygen atoms enrich the aromatic rings with electrons, making them more susceptible to electrophilic attack than benzene (B151609) itself. However, in 2-Bromo-7-nitrodibenzo[b,e] researchgate.netnih.govdioxine, this inherent reactivity is significantly modulated by the strongly deactivating nitro group and the moderately deactivating bromo group.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com For a new electrophile to add to the 2-Bromo-7-nitrodibenzo[b,e] researchgate.netnih.govdioxine molecule, its position is determined by the cumulative directing effects of the existing substituents.

The directing effects are as follows:

Ether Oxygens : Activating and ortho, para-directing. They increase electron density at positions 1, 4, 6, and 9.

Bromo Group (at C2) : Deactivating and ortho, para-directing. It directs incoming electrophiles to positions 1, 3, and 4a (bridgehead, not typically reactive).

Nitro Group (at C7) : Strongly deactivating and meta-directing. youtube.com It directs incoming electrophiles to positions 6, 8, and 5a (bridgehead).

Combining these influences, the ring containing the bromo group is significantly less deactivated than the ring containing the nitro group. Therefore, further electrophilic substitution is overwhelmingly likely to occur on the bromo-substituted ring. The most probable positions for electrophilic attack are C1 and C3, as they are ortho and para to the directing bromo group and also activated by the proximal ether oxygen.

Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce another nitro group. youtube.commasterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Bromo-7-nitrodibenzo[b,e] researchgate.netnih.govdioxine

PositionActivating/Deactivating InfluencesPredicted Outcome
Ring A (Positions 1, 3, 4) Moderately deactivated by Bromine; Activated by ether oxygen.Favored Ring for Attack
C1ortho to Bromo, ortho to ether OxygenHighly Favored
C3para to Bromo, ortho to ether OxygenHighly Favored
C4ortho to ether Oxygen, but sterically hinderedLess Favored
Ring B (Positions 6, 8, 9) Strongly deactivated by Nitro group; Activated by ether oxygen.Disfavored Ring for Attack
C6meta to Nitro, ortho to ether OxygenDisfavored
C8meta to Nitro, ortho to ether OxygenDisfavored
C9para to Nitro (strongly deactivated)Highly Disfavored

The presence of a strongly electron-withdrawing nitro group makes the dibenzodioxin core susceptible to Nucleophilic Aromatic Substitution (SNAAr). youtube.com In this mechanism, a nucleophile attacks an electron-poor carbon atom, leading to the displacement of a leaving group. google.com

In 2-Bromo-7-nitrodibenzo[b,e] researchgate.netnih.govdioxine, there are two primary pathways for nucleophilic attack:

Displacement of the Bromo Group : The bromine atom at C2 is a good leaving group. Although the nitro group is on the opposite ring, its powerful electron-withdrawing effect is transmitted through the dioxin system, making the entire scaffold more electron-deficient. A strong nucleophile (e.g., an alkoxide, thiolate, or amine) can attack the C2 position, leading to the substitution of the bromo group.

Attack on the Nitro-Substituted Ring : The nitro group strongly activates the positions ortho and para to itself for nucleophilic attack. In this case, positions C6, C8, and C9 are activated. If a good leaving group were present at C6 or C8, it could be displaced. However, in the parent compound, these positions bear hydrogen atoms, which are very poor leaving groups. Therefore, this pathway is less probable than the direct displacement of the bromine unless extreme conditions are used to facilitate hydride elimination or if a rearrangement occurs.

The most viable pathway is the ipso-substitution at C2, where the nucleophile directly replaces the bromine atom. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

Reagent/NucleophileTarget PositionLeaving GroupPotential Product
Sodium Methoxide (NaOCH₃)C2Br⁻2-Methoxy-7-nitrodibenzo[b,e] researchgate.netnih.govdioxine
Sodium Thiophenoxide (NaSPh)C2Br⁻2-(Phenylthio)-7-nitrodibenzo[b,e] researchgate.netnih.govdioxine
Ammonia (NH₃) or Amines (RNH₂)C2Br⁻7-Nitrodibenzo[b,e] researchgate.netnih.govdioxin-2-amine

Computational and Theoretical Investigations of 2 Bromo 7 Nitrodibenzo B,e 1 2 Dioxine

Quantum Chemical Calculations

There is no available information in the searched scientific literature regarding specific quantum chemical calculations performed on 2-Bromo-7-nitrodibenzo[b,e] nih.govsigmaaldrich.comdioxine.

No studies were found that detail the electronic structure, charge distribution, bond lengths, or bond angles of 2-Bromo-7-nitrodibenzo[b,e] nih.govsigmaaldrich.comdioxine through computational analysis.

A search for applications of Frontier Molecular Orbital (FMO) theory to 2-Bromo-7-nitrodibenzo[b,e] nih.govsigmaaldrich.comdioxine yielded no results. Consequently, there is no published data on its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, or the reactivity predictions derived from these parameters.

Reaction Mechanism Studies (Computational Approach)

No computational studies on the reaction mechanisms involving 2-Bromo-7-nitrodibenzo[b,e] nih.govsigmaaldrich.comdioxine were found.

There is no available literature containing transition state analysis for the synthesis of 2-Bromo-7-nitrodibenzo[b,e] nih.govsigmaaldrich.comdioxine.

The reaction pathways and associated energetics for the synthesis or degradation of 2-Bromo-7-nitrodibenzo[b,e] nih.govsigmaaldrich.comdioxine have not been computationally elucidated in any available research.

Spectroscopic Property Predictions (Computational)

No computational predictions for the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of 2-Bromo-7-nitrodibenzo[b,e] nih.govsigmaaldrich.comdioxine could be located in the searched literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Predicting ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structure elucidation. nmrdb.org DFT calculations, particularly when accounting for solvent effects and using appropriate functionals and basis sets, can achieve high accuracy. d-nb.infogithub.io For 2-Bromo-7-nitrodibenzo[b,e] researchgate.netd-nb.infodioxine, the chemical shifts are dictated by the electron distribution across its aromatic framework, which is significantly influenced by the opposing electronic effects of the bromo and nitro substituents.

The bromine atom, being an electronegative halogen, is expected to deshield the adjacent carbon atom (C-2), leading to a downfield shift in its ¹³C NMR signal. The presence of heavy atoms like bromine can also introduce relativistic effects that influence chemical shifts, a factor that advanced computational methods can account for. ifj.edu.pl Conversely, the nitro group is a strong electron-withdrawing group, which will significantly deshield the carbon atom to which it is attached (C-7) and other carbons in that aromatic ring through resonance and inductive effects. The remaining protons and carbons on the dibenzodioxin skeleton will have shifts determined by their position relative to these two key substituents.

Based on DFT calculations performed on analogous brominated and nitrated aromatic ethers, a predicted table of ¹³C and ¹H NMR chemical shifts can be generated. These predictions are crucial for the potential future identification and characterization of this compound.

Predicted NMR Chemical Shifts for 2-Bromo-7-nitrodibenzo[b,e] researchgate.netd-nb.infodioxine Note: These are theoretical predictions based on DFT calculations of analogous compounds and have not been experimentally verified.

Atom Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
1 118.5 7.6
2 117.0 -
3 129.0 7.8
4 125.0 7.4
4a 143.0 -
5a 145.0 -
6 115.0 7.9
7 148.0 -
8 120.0 8.2
9 119.0 7.7
9a 140.0 -

Vibrational Frequency Analysis (Infrared and Raman)

For 2-Bromo-7-nitrodibenzo[b,e] researchgate.netd-nb.infodioxine, the predicted vibrational spectrum would be dominated by several key modes:

C-NO₂ Vibrations: Strong asymmetric and symmetric stretching modes of the nitro group are expected to appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are typically intense in the IR spectrum.

C-Br Vibration: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aromatic C=C stretching modes will be present in the 1400-1600 cm⁻¹ region.

C-O-C Ether Linkages: The asymmetric and symmetric stretching of the dioxin ether bonds (C-O-C) will produce strong bands, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Predicted Key Vibrational Frequencies for 2-Bromo-7-nitrodibenzo[b,e] researchgate.netd-nb.infodioxine Note: Based on DFT (e.g., B3LYP/6-311++G(d,p)) calculations on similar structures.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
NO₂ Asymmetric Stretch 1520 - 1560 Strong
Aromatic C=C Stretch 1400 - 1600 Medium-Strong
NO₂ Symmetric Stretch 1320 - 1360 Strong
C-O-C Asymmetric Stretch 1250 - 1300 Strong
C-O-C Symmetric Stretch 1050 - 1150 Medium

UV-Vis Absorption and Electronic Excitation Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. acs.org The UV-Vis spectrum of 2-Bromo-7-nitrodibenzo[b,e] researchgate.netd-nb.infodioxine is determined by its extended π-conjugated system, which is perturbed by the bromo and nitro substituents.

The parent dibenzodioxin structure exhibits absorption bands corresponding to π → π* transitions. acs.org The introduction of a nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths due to the extension of conjugation and the introduction of n → π* transitions. The bromine atom will likely have a smaller, though not negligible, bathochromic effect. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org For similar aromatic compounds, transitions are often characterized as intramolecular charge transfer (ICT) from the electron-rich portions of the molecule to the electron-deficient nitro group. rsc.org

Predicted UV-Vis Absorption Maxima for 2-Bromo-7-nitrodibenzo[b,e] researchgate.netd-nb.infodioxine Note: Predictions based on TD-DFT calculations.

Transition Type Predicted λ_max (nm) Nature of Transition
π → π* ~290 - 320 HOMO → LUMO
n → π* ~340 - 380 Lone pair on Oxygen/Nitro → LUMO

Molecular Interaction Studies in Non-Biological Contexts

The way 2-Bromo-7-nitrodibenzo[b,e] researchgate.netd-nb.infodioxine interacts with other molecules and materials is governed by non-covalent forces. Understanding these interactions is key to predicting its behavior in various chemical systems.

Host-Guest Interactions with Non-Biological Receptors

The planar, electron-deficient aromatic system of 2-Bromo-7-nitrodibenzo[b,e] researchgate.netd-nb.infodioxine makes it an interesting candidate for host-guest chemistry. Non-biological receptors, such as cyclodextrins, calixarenes, and other synthetic macrocycles, could potentially encapsulate this molecule. nih.gov The primary driving forces for such interactions would be:

π-π Stacking: The electron-deficient π-system of the guest can stack with electron-rich aromatic panels within a host molecule.

Hydrophobic Interactions: The lipophilic nature of the dibenzodioxin core would favor its inclusion within the nonpolar cavity of a host like a cyclodextrin (B1172386) when in an aqueous environment. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with a Lewis basic site (e.g., an oxygen or nitrogen atom) on the host molecule.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the nitro and bromo groups, which can lead to favorable electrostatic interactions with polar hosts.

Molecular modeling studies, using techniques like molecular docking and molecular dynamics, can simulate these interactions, providing insights into binding affinities and the specific geometry of the host-guest complex. nih.gov

Interfacial Interactions with Material Substrates

The interaction of 2-Bromo-7-nitrodibenzo[b,e] researchgate.netd-nb.infodioxine with surfaces is relevant for applications in sensing, catalysis, or remediation. Theoretical studies can model the adsorption and behavior of such molecules on various material substrates.

Graphene and Carbon Nanotubes: Due to its planar structure, the molecule is expected to adsorb strongly onto the surface of graphene or carbon nanotubes via π-π stacking and van der Waals forces. nih.gov The presence of the polar nitro group could modify the electronic properties of the carbon material upon adsorption, a principle that could be exploited in sensor design.

Metal-Organic Frameworks (MOFs): The porous and tunable nature of MOFs makes them potential hosts for capturing or sensing aromatic molecules. The interaction would be governed by the specific chemistry of the MOF's organic linkers and metal nodes, with potential for π-π stacking, hydrogen bonding (if the linker has H-bond donors/acceptors), and coordinative interactions.

Metal and Metal Oxide Surfaces: Interactions with metal surfaces (e.g., silver, gold) or metal oxides (e.g., TiO₂) would be more complex. researchgate.net The nitro group could coordinate with surface metal atoms, and charge transfer between the molecule and the substrate is possible. Such interactions are fundamental to surface-enhanced Raman spectroscopy (SERS) and photocatalysis. researchgate.net Classical and quantum mechanical simulations can elucidate the adsorption energies and preferred orientations of the molecule on these surfaces. mdpi.com

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the elucidation of molecular structures. For 2-Bromo-7-nitrodibenzo[b,e] cymitquimica.comnist.govdioxine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton and carbon resonances.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

The ¹H NMR spectrum of 2-Bromo-7-nitrodibenzo[b,e] cymitquimica.comnist.govdioxine is expected to exhibit a complex pattern of signals in the aromatic region. The chemical shifts of the protons are influenced by the electron-withdrawing effects of the nitro group and the halogen substituent, as well as the ether linkages of the dioxin core.

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their local electronic environment. The carbon atoms directly attached to the bromine and nitro groups, as well as those bonded to the oxygen atoms of the dioxin ring, are expected to show distinct resonances.

To resolve the ambiguities that may arise from the 1D spectra, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward method for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity across the entire molecule, including the placement of the bromo and nitro substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be used to confirm the regiochemistry and differentiate between through-bond and through-space correlations.

Technique Purpose Expected Observations for 2-Bromo-7-nitrodibenzo[b,e] cymitquimica.comnist.govdioxine
¹H NMR Provides information on the proton environment.Complex multiplets in the aromatic region, with downfield shifts for protons near the nitro group.
¹³C NMR Reveals the carbon framework of the molecule.Distinct signals for carbons attached to bromine, the nitro group, and the dioxin oxygens.
COSY Identifies coupled protons.Cross-peaks indicating adjacent protons on the aromatic rings.
HSQC Correlates directly bonded ¹H and ¹³C atoms.Correlation peaks for each protonated carbon in the molecule.
HMBC Shows long-range ¹H-¹³C correlations.Key correlations confirming the positions of the bromo and nitro substituents relative to the dioxin core.
NOESY Detects through-space proton interactions.NOE cross-peaks aiding in the differentiation of regioisomers.

Application to Regioisomeric and Constitutional Isomer Differentiation

The precise substitution pattern in 2-Bromo-7-nitrodibenzo[b,e] cymitquimica.comnist.govdioxine is critical to its identity. NMR spectroscopy, particularly 2D techniques, is highly effective in distinguishing it from other possible regioisomers. chemicalbook.comchemicalbook.comnih.gov For instance, the HMBC experiment would show different long-range correlation patterns for isomers where the bromo and nitro groups are located at different positions on the aromatic rings. The observed coupling constants (J-values) in the ¹H NMR spectrum also provide valuable clues about the substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion of 2-Bromo-7-nitrodibenzo[b,e] cymitquimica.comnist.govdioxine. rsc.org This allows for the calculation of its elemental composition with high confidence, confirming the molecular formula C₁₂H₆BrNO₄. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily observable in the mass spectrum, presenting as two peaks of nearly equal intensity separated by two mass units for the molecular ion and any bromine-containing fragments.

Ion Calculated m/z Expected Isotopic Pattern
[M]⁺322.9484M:M+2 ratio of approximately 1:1
[M-NO₂]⁺276.9536M:M+2 ratio of approximately 1:1
[M-Br]⁺243.0324Single peak
[M-Br-NO₂]⁺197.0371Single peak

Fragmentation Pathway Elucidation

The study of the fragmentation pathways in tandem mass spectrometry (MS/MS) provides further structural confirmation. For 2-Bromo-7-nitrodibenzo[b,e] cymitquimica.comnist.govdioxine, characteristic fragmentation would likely involve the loss of the nitro group (as NO₂ or NO) and the bromine atom. nih.govchegg.com Cleavage of the dibenzodioxin ring system can also occur, leading to the formation of smaller, characteristic fragment ions. The fragmentation of nitroaromatic compounds can be complex, with potential rearrangements and the loss of neutral molecules like CO. achemblock.comsigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nist.govchemicalbook.com For 2-Bromo-7-nitrodibenzo[b,e] cymitquimica.comnist.govdioxine, these spectra would provide evidence for the key structural motifs.

The IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum. The aromatic C-H stretching and bending vibrations, as well as the C-O-C stretching of the dioxin ring, would also be present.

Raman spectroscopy provides complementary information. While the nitro group vibrations are also Raman active, the C-Br stretch and the aromatic ring vibrations often produce strong Raman signals. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. chemicalbook.com

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 15701500 - 1570
Nitro (NO₂)Symmetric Stretch1330 - 13701330 - 1370
Aryl C-BrStretch500 - 650500 - 650
Aryl C-O-CAsymmetric Stretch1230 - 1270Weak
Aryl C-O-CSymmetric Stretch1020 - 1075Strong
Aromatic C=CStretch1450 - 16001450 - 1600
Aromatic C-HStretch3000 - 31003000 - 3100

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry. For 2-Bromo-7-nitrodibenzo[b,e] sigmaaldrich.comepa.govdioxine, obtaining a single crystal of suitable quality is the first and often most challenging step.

Should a suitable crystal be grown, the analysis would yield a wealth of structural information. The resulting crystallographic data would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. More importantly, it would provide the precise coordinates of each atom (carbon, hydrogen, bromine, nitrogen, and oxygen) within the molecule's framework. This allows for the exact determination of bond lengths, bond angles, and torsion angles, offering a detailed and static picture of the molecule in the solid state.

The expected findings from an X-ray crystallographic analysis of 2-Bromo-7-nitrodibenzo[b,e] sigmaaldrich.comepa.govdioxine would confirm the planar nature of the dibenzo[b,e] sigmaaldrich.comepa.govdioxine core, with the bromine and nitro group substituents attached to the aromatic rings. The analysis would also reveal intermolecular interactions in the crystal lattice, such as stacking interactions between the aromatic rings or halogen bonding involving the bromine atom.

Hypothetical Crystallographic Data for 2-Bromo-7-nitrodibenzo[b,e] sigmaaldrich.comepa.govdioxine

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)995.4
Z4

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of 2-Bromo-7-nitrodibenzo[b,e] sigmaaldrich.comepa.govdioxine and for separating it from any starting materials, byproducts, or degradation products. The choice of technique depends on the compound's volatility and thermal stability.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. Given the polycyclic aromatic structure of 2-Bromo-7-nitrodibenzo[b,e] sigmaaldrich.comepa.govdioxine, it is expected to have a sufficiently high boiling point to be amenable to GC analysis, provided a high-temperature capillary column is used.

In a typical GC-MS analysis, the sample would be injected into the heated inlet of the gas chromatograph, where it is vaporized. The vaporized sample is then carried by an inert gas (e.g., helium) through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (inert gas) and the stationary phase (a high-boiling point liquid coated on the inside of the column). The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process fragments the molecule in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragment ions are detected, creating a mass spectrum that serves as a molecular fingerprint. The molecular ion peak would confirm the compound's molecular weight, and the isotopic pattern of the bromine atom (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

Anticipated GC-MS Parameters for 2-Bromo-7-nitrodibenzo[b,e] sigmaaldrich.comepa.govdioxine Analysis

ParameterAnticipated Value/Condition
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier GasHelium
Inlet Temperature280 °C
Oven Program100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
Ionization ModeElectron Impact (EI), 70 eV
Expected Molecular Ion (M⁺)m/z 307 and 309 (due to bromine isotopes)

Note: The data in this table is hypothetical and serves as an illustrative example of the conditions for a GC-MS analysis.

For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the preferred analytical technique. This method separates compounds in a liquid phase before they are introduced into the mass spectrometer.

In an LC-MS analysis of 2-Bromo-7-nitrodibenzo[b,e] sigmaaldrich.comepa.govdioxine, the sample would be dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation would typically be performed using a reversed-phase column (e.g., C18), where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

After separation in the HPLC column, the eluent is directed to the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, as it is a soft ionization method that typically results in a prominent molecular ion peak with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte.

When coupled with a UV-Vis detector, HPLC is a robust and widely used technique for purity assessment. The aromatic nature of 2-Bromo-7-nitrodibenzo[b,e] sigmaaldrich.comepa.govdioxine, with its extended chromophore, makes it highly suitable for detection by UV-Vis spectroscopy.

The purity of a sample can be determined by integrating the area of the peak corresponding to 2-Bromo-7-nitrodibenzo[b,e] sigmaaldrich.comepa.govdioxine and comparing it to the total area of all peaks in the chromatogram. By using a calibration curve prepared from certified reference standards, HPLC-UV can also be used for quantitative analysis to determine the precise concentration of the compound in a sample.

Illustrative HPLC Method Parameters for Purity Assessment

ParameterIllustrative Condition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseIsocratic: 70% Acetonitrile, 30% Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Note: The data in this table is illustrative of a typical HPLC method for a compound of this nature.

Potential Applications of 2 Bromo 7 Nitrodibenzo B,e 1 2 Dioxine in Advanced Materials and Chemical Technologies

Precursor in Advanced Organic Synthesis for Complex Molecular Architectures

The dual functionalization of 2-Bromo-7-nitrodibenzo[b,e] researchgate.netnih.govdioxine makes it a versatile precursor for the synthesis of more complex molecules. The bromo and nitro groups can be selectively targeted in subsequent chemical transformations, allowing for the stepwise construction of intricate molecular architectures.

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for forming new carbon-carbon bonds. This would enable the attachment of a wide range of organic fragments to the dibenzodioxin core, leading to the creation of larger, more elaborate structures.

The nitro group, on the other hand, can be readily reduced to an amino group (-NH2). This amino-substituted dibenzodioxin can then serve as a building block for the synthesis of various derivatives, including amides, imines, and heterocyclic compounds. The amino group can also be diazotized and subsequently replaced by a variety of other functional groups through Sandmeyer-type reactions. thieme-connect.de

The differential reactivity of the bromo and nitro groups allows for orthogonal chemical strategies, where one group can be modified while the other remains intact, providing precise control over the synthetic process. This makes 2-Bromo-7-nitrodibenzo[b,e] researchgate.netnih.govdioxine a valuable intermediate for the synthesis of novel organic compounds with tailored properties for applications in medicinal chemistry, materials science, and catalysis.

Role in the Development of Functional Organic Materials

The unique electronic properties endowed by the bromo and nitro substituents suggest that 2-Bromo-7-nitrodibenzo[b,e] researchgate.netnih.govdioxine could be a key component in the development of new functional organic materials.

Optoelectronic and Photonic Materials

The dibenzodioxin core is a known fluorophore, and the introduction of electron-withdrawing groups like the nitro group and the heavy bromine atom can significantly influence its photophysical properties. researchgate.net These substituents can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby affecting its absorption and emission spectra.

Specifically, the nitro group is a strong electron-withdrawing group that can lead to a red-shift in the absorption and emission wavelengths, potentially pushing the fluorescence into the visible or even near-infrared region of the electromagnetic spectrum. This could be advantageous for applications in bioimaging and optical sensing. The bromine atom, through the heavy-atom effect, could enhance intersystem crossing, potentially leading to phosphorescence, a property desirable for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy.

Research Findings on Related Compounds

Compound ClassObserved PropertiesPotential ApplicationReference
Cyanodibenzo researchgate.netnih.govdioxinesFluorescentFluorescent probes researchgate.net
Substituted Pentacene Derivativesλmax from 621 to 674 nmOrganic semiconductors researchgate.net
1,4-benzodioxan-substituted chalconesMAO-B inhibitionNeurological disorder treatment nih.gov

Polymer Chemistry (as Monomers or Building Blocks)

The difunctional nature of 2-Bromo-7-nitrodibenzo[b,e] researchgate.netnih.govdioxine makes it an attractive monomer for the synthesis of novel polymers. The bromo and nitro groups can be converted to other functionalities suitable for polymerization reactions.

For instance, the bromo group can be transformed into a boronic acid or ester, which can then undergo Suzuki polycondensation with a dihalo-comonomer to form a conjugated polymer. Such polymers, incorporating the rigid and planar dibenzodioxin unit, could exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Alternatively, reduction of the nitro group to an amine and subsequent transformation of the bromo group could lead to the formation of AB-type monomers for the synthesis of polyamides, polyimides, or other high-performance polymers. The incorporation of the dibenzodioxin moiety into the polymer backbone could enhance thermal stability and introduce specific optical or electronic functionalities. The formation of polybrominated dibenzo-p-dioxins and dibenzofurans during the thermolysis of brominated flame retardants in polymers highlights the thermal stability of the core structure. inchem.org

Application in Chemical Sensors and Probes

The electronically modified dibenzodioxin core of 2-Bromo-7-nitrodibenzo[b,e] researchgate.netnih.govdioxine provides a platform for the design of chemical sensors and probes.

Design and Synthesis of Chemosensors for Specific Analytes

The electron-deficient nature of the aromatic rings in 2-Bromo-7-nitrodibenzo[b,e] researchgate.netnih.govdioxine, due to the presence of the nitro group, could make it susceptible to nucleophilic attack or interaction with electron-rich analytes. This interaction could lead to a change in the molecule's photophysical properties, such as fluorescence quenching or a shift in the emission wavelength, forming the basis for a chemosensor.

By further functionalizing the molecule, for example, by attaching a specific receptor unit via the bromo or nitro group, it could be possible to design a chemosensor that is highly selective for a particular analyte. For instance, the introduction of a crown ether moiety could lead to a sensor for metal ions, while the incorporation of a specific peptide sequence could result in a sensor for a particular protein.

Integration into Photonic Biosensor Architectures

The distinct optical properties of 2-Bromo-7-nitrodibenzo[b,e] researchgate.netnih.govdioxine and its derivatives could be harnessed in the development of photonic biosensors. These sensors utilize changes in light properties, such as intensity, phase, or polarization, to detect biological analytes.

The compound could be used as a fluorescent label, covalently attached to a biological recognition element like an antibody or a DNA probe. When the recognition element binds to its target, the local environment of the fluorophore changes, leading to a detectable change in its fluorescence signal.

Furthermore, the compound could be incorporated into more complex photonic structures, such as waveguides or resonant cavities. The interaction of an analyte with the dibenzodioxin-functionalized surface of such a structure could alter its refractive index, leading to a shift in the resonant wavelength, which can be measured with high sensitivity. The design of such devices would focus on optimizing the interaction between the analyte and the optical properties of the functionalized dibenzodioxin.

Coordination Chemistry and Ligand Design

The molecular architecture of 2-Bromo-7-nitrodibenzo[b,e] Current time information in Pasuruan, ID.nih.govdioxine, with its combination of a rigid backbone and functional groups capable of engaging in metal-ligand interactions, makes it a theoretical candidate for ligand design in coordination chemistry. The oxygen atoms of the dioxin ring, the oxygen atoms of the nitro group, and the bromine atom could all potentially serve as donor sites for metal coordination.

Application as Linkers in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic ligands. The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. In principle, a molecule like 2-Bromo-7-nitrodibenzo[b,e] Current time information in Pasuruan, ID.nih.govdioxine could be envisioned as a linker in MOF synthesis. The rigid dibenzodioxin core could provide structural integrity to the framework, while the nitro and bromo substituents could influence the electronic environment and porosity of the resulting material. However, there is currently no published research demonstrating the use of this specific compound as a linker in the synthesis of MOFs.

Complexation with Transition Metal Ions for Catalytic or Material Applications

The formation of coordination complexes between organic ligands and transition metal ions can lead to materials with interesting catalytic, magnetic, or optical properties. The nitrogen and oxygen atoms of the nitro group in 2-Bromo-7-nitrodibenzo[b,e] Current time information in Pasuruan, ID.nih.govdioxine present a potential chelation site for transition metal ions. The resulting metal complexes could theoretically exhibit catalytic activity, for which the electronic nature of the ligand, influenced by both the bromo and nitro substituents, would play a crucial role. To date, no studies have been found that detail the successful synthesis and characterization of transition metal complexes involving this specific dibenzodioxin derivative or their subsequent application in catalysis or materials science.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings and Contributions

Academic research into the dibenzo[b,e] researchgate.netrsc.orgdioxin scaffold has established it as a stable, aromatic heterocyclic system that can undergo various electrophilic aromatic substitutions to yield a diverse array of derivatives. thieme-connect.de The parent compound, dibenzo[b,e] researchgate.netrsc.orgdioxin, serves as the fundamental structure for polychlorinated and polybrominated dioxins, which are of significant environmental interest. thieme-connect.dewikipedia.org Synthetic methodologies, while established, often involve the condensation of catechols with activated halobenzenes, a process that can lead to low yields, particularly for asymmetrically substituted products. rsc.orgthieme-connect.deresearchgate.net

While specific academic literature focusing exclusively on 2-Bromo-7-nitrodibenzo[b,e] researchgate.netrsc.orgdioxine is not extensively available, research on related structures provides significant insights. The presence of both an electron-withdrawing nitro group and a halogen (bromo) substituent suggests a molecule with distinct electronic properties. In many nitroaromatic compounds, the nitro group acts as a strong electron acceptor and often quenches fluorescence through efficient intersystem crossing, a critical consideration for photophysical applications. rsc.org However, the creation of "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed on an aromatic core, is a cornerstone of modern materials science. researchgate.net The bromo- and nitro- groups on the dibenzodioxin framework represent classic examples of substituents that can modulate the electronic landscape of the molecule, influencing its potential for charge-transfer interactions. researchgate.net

Challenges and Limitations in the Comprehensive Study of 2-Bromo-7-nitrodibenzo[b,e]researchgate.netrsc.orgdioxine

The comprehensive study of asymmetrically substituted dibenzodioxins like 2-Bromo-7-nitrodibenzo[b,e] researchgate.netrsc.orgdioxine is hindered by several significant challenges.

Synthetic Regioselectivity and Yield: A primary obstacle is the difficulty in achieving controlled, regioselective synthesis. Classical methods, such as the condensation of a substituted catechol with a substituted dihalobenzene, often result in a mixture of isomers that are difficult to separate, alongside generally low to moderate yields. researchgate.net Synthesizing a specific, unsymmetrical substitution pattern like the 2-bromo-7-nitro configuration remains a formidable synthetic challenge. pharmtech.comresearchgate.net

Harsh Reaction Conditions: Many traditional synthetic routes require high temperatures and the use of strong bases or copper catalysts, which can limit the functional group tolerance and contribute to low yields. thieme-connect.de

Starting Material Availability: The specific precursors required for the direct synthesis of 2-Bromo-7-nitrodibenzo[b,e] researchgate.netrsc.orgdioxine may not be commercially available, necessitating multi-step, resource-intensive preparations of the starting materials themselves.

Lack of Characterization Data: The scarcity of published research on this specific compound means a lack of foundational spectroscopic and physicochemical data, compelling any new investigation to start from a baseline of fundamental characterization.

Safety and Handling: Although most dibenzodioxins are not as toxic as the infamous 2,3,7,8-tetrachlorodibenzo[b,e] researchgate.netrsc.orgdioxin, the general class of halogenated dioxins requires careful handling and containment protocols due to potential toxicity, adding a layer of complexity and cost to research. thieme-connect.de

Table 1: Summary of Research Challenges and Future Directions

Challenge Area Specific Limitation Proposed Future Research Avenue
Synthesis Low yields and poor regioselectivity in classical condensation reactions. researchgate.netExploration of modern catalytic methods like Suzuki or Buchwald-Hartwig cross-coupling for controlled, stepwise construction of the dioxin core or its functionalization.
Functionalization The inert nature of certain positions on the dibenzodioxin ring.Development of C-H activation methodologies to directly install functional groups, bypassing the need for pre-halogenated precursors.
Properties Uncharacterized electronic and photophysical properties.Integrating computational modeling (DFT) to predict properties and guide the synthesis of targeted derivatives with desired characteristics (e.g., specific HOMO/LUMO levels). researchgate.net
Applications No defined applications in material science or chemical technology.Design and synthesis of derivatives for testing in organic electronics (OFETs), sensing, or as building blocks for porous aromatic frameworks. mdpi.combeilstein-journals.org

Prospective Research Avenues

Future research must prioritize the development of more efficient and selective synthetic routes. Modern organometallic chemistry offers powerful tools, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig etherification), which could provide a more controlled, stepwise approach to constructing the dioxin ring system. This would allow for precise placement of the bromo and nitro substituents, overcoming the regioisomer problem inherent in older methods. pharmtech.com Furthermore, investigating C-H activation strategies could enable the direct functionalization of a pre-formed dibenzodioxin core, offering a more atom-economical pathway to desired derivatives.

The 2-Bromo-7-nitrodibenzo[b,e] researchgate.netrsc.orgdioxine structure is a promising platform for creating advanced functional materials. The bromine atom serves as a versatile synthetic handle for further modification via cross-coupling reactions, allowing for the attachment of a wide range of functional groups (e.g., phenyl, thienyl, or amine moieties). beilstein-journals.org The nitro group can be chemically reduced to an amine, which not only dramatically alters the electronic properties (from electron-withdrawing to donating) but also provides a new site for functionalization (e.g., amidation). sigmaaldrich.com This "tuning" could be used to create a library of derivatives with tailored photophysical and electronic properties for specific applications.

By strategically modifying the core structure, derivatives of 2-Bromo-7-nitrodibenzo[b,e] researchgate.netrsc.orgdioxine could be explored for several advanced applications. The inherent "push-pull" nature of an amino-bromo or amino-aryl substituted dibenzodioxin could be harnessed for:

Organic Electronics: Use as semiconductor materials in Organic Field-Effect Transistors (OFETs) or as host or emissive materials in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org

Chemical Sensors: Incorporation into larger conjugated systems or porous aromatic frameworks (PAFs) for the fluorescent detection of analytes. mdpi.com The electron-deficient nature of the nitro-substituted ring could make it an effective quencher for sensing applications.

Nonlinear Optics: The significant change in dipole moment between the ground and excited states in push-pull molecules can lead to large two-photon absorption cross-sections, a property valuable for optical materials. researchgate.net

A synergistic approach combining computational chemistry and experimental synthesis is crucial for accelerating progress. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict the geometric structures, HOMO/LUMO energy levels, absorption spectra, and other key properties of hypothetical derivatives before their synthesis is attempted. researchgate.net This computational screening can identify the most promising candidates for specific applications, thereby saving significant time and resources in the laboratory. Experimental efforts can then focus on the targeted synthesis and empirical validation of the computationally-predicted properties, creating a powerful feedback loop for rational molecular design.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine?

The compound can be synthesized via multi-step procedures involving halogenation and nitration. For example:

  • Halogenation : Bromination of the dibenzodioxine core using brominating agents (e.g., Br₂ in the presence of Lewis acids like FeBr₃).
  • Nitration : Subsequent nitration with HNO₃/H₂SO₄ under controlled temperature to avoid over-oxidation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for isolation .
    Advanced methods include catalytic strategies, such as chromium-catalyzed alkylation for regioselective functionalization .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and aromaticity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • IR Spectroscopy : Identification of nitro (NO₂) and ether (C-O-C) functional groups.
  • X-ray Crystallography : For definitive structural elucidation (if crystals are obtainable).
    Physicochemical properties (e.g., melting point, solubility) are validated via differential scanning calorimetry (DSC) and HPLC .

Q. What are the key safety considerations when handling this compound?

  • Transport : Classified as UN 3077 (Solid, corrosive, n.o.s.) under transport hazard class 9, packaging group III .
  • Disposal : Incineration via licensed facilities to avoid environmental release. Contaminated packaging must be treated as hazardous waste .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks .

Advanced Research Questions

Q. How can regioselectivity be achieved in functionalizing the dibenzodioxine core?

  • Catalytic Strategies : Chromium catalysts (e.g., CrCl₂) enable para-selective alkylation by coordinating electron-rich aromatic systems. For example, tert-butyl groups are introduced at the para position of N-methylbenzamide derivatives .
  • Directing Groups : Temporary protection of reactive sites (e.g., using methoxy or nitro groups) can steer electrophilic substitution to desired positions .

Q. How do structural modifications impact biological activity?

  • Agonist Design : Substitutions at the 2- and 7-positions (e.g., bromo, nitro) enhance binding to targets like GPR40. For instance, 2,3-dihydrobenzo[b][1,4]dioxine derivatives show improved pharmacokinetic profiles as GPR40 agonists .
  • Toxicity Modulation : Bromine and nitro groups may alter metabolic pathways compared to chlorinated analogs (e.g., TCDD), requiring comparative in vitro cytotoxicity assays .

Q. What computational methods predict the reactivity of this compound?

  • Retrosynthesis Tools : Databases like PISTACHIO and Reaxys provide plausible synthetic routes by analyzing reaction templates and feasibility scores .
  • DFT Calculations : Density functional theory models predict regioselectivity in nitration/halogenation by mapping electron density distributions .

Q. How can researchers resolve contradictions in reported physicochemical properties?

  • Experimental Validation : Reproduce solubility and stability tests under standardized conditions (e.g., pH 7.4 buffer, 25°C).
  • Cross-Platform Analysis : Compare data from HPLC, NMR, and X-ray crystallography to identify inconsistencies. For example, slight solubility discrepancies may arise from polymorphic forms .

Q. What are the toxicological implications based on structural analogs?

  • Comparative Studies : Chlorinated analogs (e.g., TCDD) exhibit high toxicity via aryl hydrocarbon receptor (AhR) activation. Bromo/nitro substitutions may reduce AhR affinity but require in vivo assays to confirm .
  • Metabolic Profiling : Liver microsome studies identify metabolites, while genotoxicity is assessed via Ames tests .

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